molecular formula C21H18ClN3O3 B12634637 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-

2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-

Cat. No.: B12634637
M. Wt: 395.8 g/mol
InChI Key: QQMXLVUNZBLVIC-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving aniline derivatives and β-keto esters under acidic conditions.

    Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are carried out using reagents such as thionyl chloride and sodium hydroxide, respectively.

    Attachment of the Dimethylamino Phenyl Group: This step involves a nucleophilic substitution reaction where the dimethylamino phenyl group is introduced using dimethylamine and a suitable leaving group.

    Incorporation of the Isoxazolyl Group: The isoxazolyl group is typically introduced through a cycloaddition reaction involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.

    Isoxazole Derivatives: Compounds with the isoxazole ring but different functional groups attached.

    Chloro-Phenyl Derivatives: Compounds with the chloro-phenyl group but different core structures.

Uniqueness

The uniqueness of 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)- lies in its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18ClN3O3

Molecular Weight

395.8 g/mol

IUPAC Name

7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-1,2-oxazol-3-yl)-1H-quinolin-2-one

InChI

InChI=1S/C21H18ClN3O3/c1-11-8-18(24-28-11)19-20(26)15-9-14(16(22)10-17(15)23-21(19)27)12-4-6-13(7-5-12)25(2)3/h4-10H,1-3H3,(H2,23,26,27)

InChI Key

QQMXLVUNZBLVIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)C4=CC=C(C=C4)N(C)C)O

Origin of Product

United States

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